7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane
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Overview
Description
7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane is a bicyclic organic compound that features a unique oxabicyclo[3.2.1]octane scaffold. This structure is notable for its rigidity and the presence of both oxygen and phenyl groups, which can impart interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane can be achieved through various methods. One common approach involves the use of a cyclohexane-trans-1,4-diol with an alkyne side chain in the presence of a gold(I) catalyst. This domino process involves cyclization and semi-pinacol rearrangements, forming the oxabicyclo[3.2.1]octane ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. The use of continuous flow reactors and other advanced techniques could enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 are commonly used for oxidation reactions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or alcohols, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane exerts its effects is not fully understood. its structure suggests that it may interact with molecular targets such as enzymes or receptors, potentially modulating their activity. The presence of the phenyl group could facilitate interactions with aromatic amino acids in proteins, while the oxabicyclo scaffold may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares the oxabicyclo scaffold but lacks the methyl and phenyl groups.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a similar core structure but different substituents.
Uniqueness
7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane is unique due to the presence of both a methyl and a phenyl group, which can significantly influence its chemical reactivity and potential biological activity. The combination of these groups with the rigid oxabicyclo scaffold makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62471-27-6 |
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Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
7-methyl-1-phenyl-8-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C14H18O/c1-11-10-13-8-5-9-14(11,15-13)12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3 |
InChI Key |
UCGODKBREREZAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCCC1(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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